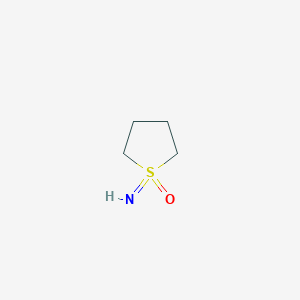

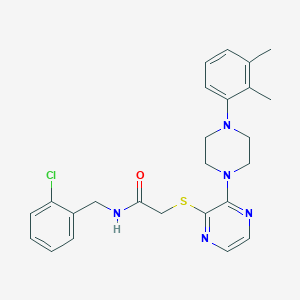

![molecular formula C21H20N4O4 B2446119 N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide CAS No. 303148-30-3](/img/structure/B2446119.png)

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide” are not detailed in the sources I found .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activities

- A series of hydrazide and oxadiazole derivatives, including N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, were synthesized and evaluated for their antimicrobial activity. These compounds showed a higher potential against gram-negative bacteria compared to gram-positive bacteria. Additionally, they exhibited antiproliferative activity against human tumor cell lines, particularly the A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Synthesis and Characterization

- The compound was synthesized from ethyl 2-(4-methoxyphenoxy)acetate and hydrazine hydrate in ethanol. In this form, it exhibited a degree of electronic delocalization, as suggested by the relatively short N—N bond in the acetohydrazide group. In its crystal structure, molecules were linked into sheets by N—H⋯N and N—H⋯O hydrogen bonds (Gang Liu & Jie Gao, 2012).

Antioxidant and Anticancer Activities

- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, showed significant antioxidant activity. Some derivatives demonstrated higher antioxidant activity than ascorbic acid. They also exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Antimycobacterial Agents

- Phenoxy acetic acid derivatives, structurally related to N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide, were synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(Z)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]-2-phenoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c1-27-15-9-11-16(12-10-15)28-14-19(22)24-25-20(26)18-8-5-13-23-21(18)29-17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H2,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIRAGBIEUJULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(4-methoxyphenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2446037.png)

![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)